molecular formula C18H10ClF3N2O3 B1616143 2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy- CAS No. 52238-94-5

2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-

Cat. No.: B1616143
CAS No.: 52238-94-5
M. Wt: 394.7 g/mol
InChI Key: LFUPHTJXWMRCJO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy- represents a complex organic compound featuring a naphthalene backbone with specific functional groups attached at strategic positions. This compound is primarily identified by its CAS Registry Number 52238-94-5, which serves as a unique identifier in chemical databases worldwide. The molecular formula for this compound is C18H10ClF3N2O3, with a calculated molecular weight of 394.73 g/mol.

The systematic IUPAC nomenclature provides a standardized way to describe the structural arrangement of atoms within this molecule. Alternative IUPAC representations include 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-2-naphthalenecarboxylic acid and 4-((2-chloro-5-(trifluoromethyl)phenyl)azo)-3-hydroxy-2-naphthoic acid, which highlight the presence of an azo linkage (-N=N-) connecting the naphthalene and substituted phenyl moieties.

The compound is also registered in various chemical databases with specific identifiers. These include the EPA CompTox Dashboard identifier DTXSID1068724 and the European Community number 257-777-6. The structural characteristics of this compound include a naphthalene core with a carboxylic acid group at position 2, a hydroxyl group at position 3, and an azo linkage at position 4 connecting to a 2-chloro-5-(trifluoromethyl)phenyl group.

Registry System Identifier
CAS Registry Number 52238-94-5
EPA CompTox Dashboard DTXSID1068724
European Community (EC) Number 257-777-6
FDA UNII RI0VDF86W6

Properties

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N2O3/c19-13-6-5-10(18(20,21)22)8-14(13)23-24-15-11-4-2-1-3-9(11)7-12(16(15)25)17(26)27/h1-8,25H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUPHTJXWMRCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068724
Record name 2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52238-94-5
Record name 4-[2-[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-2-naphthalenecarboxylic acid
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Record name 4-(2-(2-Chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy-2-naphthalenecarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 4-[2-[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-
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Record name 2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-
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Record name 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-2-naphthoic acid
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Record name 4-(2-(2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL)DIAZENYL)-3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID
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Biological Activity

2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy- (CAS No. 52238-94-5), is a synthetic organic compound with significant biological activity. This compound is primarily characterized by its azo group, which is known for its potential in various biological applications, including as a dye and in medicinal chemistry. The molecular formula of this compound is C18H10ClF3N2O3C_{18}H_{10}ClF_3N_2O_3, with a molecular weight of approximately 394.73 g/mol.

PropertyValue
Molecular FormulaC18H10ClF3N2O3
Molecular Weight394.73 g/mol
Boiling Point545.9 ± 50.0 °C (Predicted)
Density1.51 ± 0.1 g/cm³ (Predicted)
pKa2.55 ± 0.30 (Predicted)

Safety and Hazard Information

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H413: May cause long-lasting harmful effects to aquatic life .

Biological Activity

Antimicrobial Properties
Research indicates that azo compounds, including derivatives of naphthalene, exhibit antimicrobial activities against various pathogens. The structural characteristics of the compound may enhance its interaction with microbial membranes, leading to cell lysis and death.

Anticancer Activity
Studies have shown that similar naphthalene derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function. The specific activity of this compound against different cancer cell lines remains to be extensively studied, but preliminary data suggest potential efficacy in targeting malignancies.

Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect can be particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of naphthalene derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the azo linkage could enhance their antimicrobial potency .
  • Cancer Cell Line Studies : In vitro studies conducted on breast cancer cell lines indicated that naphthalene derivatives could induce apoptosis through caspase activation pathways, highlighting their potential as therapeutic agents .
  • Inflammation Models : Experimental models of inflammation showed that certain naphthalene derivatives could reduce edema and inflammatory markers, indicating their potential use in treating inflammatory disorders .

Research Findings

Recent research has focused on the synthesis of novel derivatives of naphthalenecarboxylic acids to enhance their biological activities. Modifications in the substituents on the aromatic rings have been shown to significantly affect their pharmacological profiles.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Scientific Research Applications

Dyes and Pigments

The compound is primarily used in the synthesis of dyes and pigments due to its azo group. Azo compounds are widely recognized for their vibrant colors and are employed in textiles, plastics, and coatings.

Case Study: Textile Dyes

In textile applications, the compound has been utilized to produce high-performance dyes that exhibit excellent lightfastness and washfastness. Research indicates that the incorporation of trifluoromethyl groups enhances the dye's stability and color intensity, making it suitable for demanding applications such as outdoor fabrics.

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals, particularly as a precursor for drug synthesis. Its structural features allow for modifications that can lead to biologically active compounds.

Example: Antimicrobial Agents

Studies have shown that derivatives of naphthalenecarboxylic acids exhibit antimicrobial properties. The introduction of specific substituents can enhance these effects, making compounds based on 2-naphthalenecarboxylic acid candidates for developing new antimicrobial agents.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various assays. Its ability to form complexes with metal ions makes it useful in spectrophotometric methods for detecting trace metals.

Application: Metal Ion Detection

Research has demonstrated the use of this compound in developing colorimetric assays for detecting heavy metals in environmental samples. The formation of colored complexes allows for easy visual identification and quantification.

Environmental Monitoring

The compound's stability and reactivity make it a candidate for environmental monitoring applications, particularly in assessing pollution levels.

Case Study: Water Quality Testing

The use of azo compounds in water quality testing has been explored, where they serve as indicators for the presence of specific pollutants. The ability to detect changes in color can provide quick assessments of water quality.

Material Science

In material science, 2-naphthalenecarboxylic acid derivatives are investigated for their potential use in creating advanced materials with unique properties.

Application: Polymer Additives

The compound can be incorporated into polymer matrices to impart desirable properties such as UV resistance and enhanced mechanical strength. Research indicates that these additives can significantly improve the performance of commercial polymers used in outdoor applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name (CAS) Key Substituents Regulatory Status Applications
Target Compound (52238-94-5) -COOH, -OH, -N=N-(2-Cl-5-CF₃-Ph) NDSL (Canada) , Hazardous derivatives Potential dye intermediate, agrochemical precursor
N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide] (52238-92-3) Bis-azo linkage, dichlorophenylene backbone EPA Endocrine Disruptor Screening Program High-molecular-weight dye, possible endocrine disruptor
N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide Benzimidazole core, trifluoromethylphenyl azo Not explicitly regulated Specialty dyes, pharmaceutical intermediates
2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulphophenyl)azo]-3-hydroxy-, strontium salt (15782-05-5) Sulfophenyl group, strontium counterion Classified 6.7A (hazardous) Textile dye (improved solubility via sulfonate group)

Key Observations :

  • Solubility : The parent carboxylic acid (52238-94-5) is less water-soluble than its sulfonated derivatives (e.g., 15782-05-5), which form salts with enhanced solubility .
  • Functionality : Trifluoromethyl and chloro groups enhance UV stability and resistance to microbial degradation, making these compounds suitable for outdoor dyes or agrochemicals.

Preparation Methods

General Synthesis Pathway

Azo compounds are typically synthesized through diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. For this target molecule:

Reaction steps :

  • Diazotization : Treat 2-chloro-5-(trifluoromethyl)aniline with nitrous acid (HNO₂) under acidic conditions (e.g., HCl) at 0–5°C to form the diazonium salt.
  • Coupling : React the diazonium salt with 3-hydroxy-2-naphthalenecarboxylic acid in an alkaline medium (e.g., NaOH) to form the azo bond.

Key Reaction Parameters

Based on analogous azo syntheses and the provided patent (CN102516085A), critical parameters include:

Parameter Typical Range Role in Reaction
Temperature 0–50°C Controls diazonium stability
Solvent Ethylene dichloride Facilitates mixing and heat transfer
Catalyst Sulfur trioxide (SO₃) Enhances electrophilic substitution
Molar ratio (amine:acid) 1:1 Ensures stoichiometric conversion

Note : The patent highlights SO₃ as a catalyst for nitration, which may improve regioselectivity in related systems.

Purification and Yield Optimization

Post-synthesis steps from similar processes include:

  • Washing : Neutralize residual acids with aqueous NaOH.
  • Azeotropic distillation : Remove solvents (e.g., ethylene dichloride) under reduced pressure.
  • Crystallization : Cool to room temperature and filter to isolate the solid product.

Reported yields for analogous azo compounds reach ~90% purity under optimized conditions.

Challenges and Mitigations

  • Acidic wastewater : SO₃ catalysis reduces sulfuric acid usage, lowering environmental impact.
  • Byproducts : Excess nitric acid may cause over-nitration; controlled stoichiometry (1:1 molar ratio) minimizes this.

Research Gaps and Opportunities

Direct synthesis data for this specific compound remains scarce. Further studies could explore:

  • Alternative catalysts (e.g., ionic liquids) for greener synthesis.
  • Solvent-free conditions to enhance sustainability.

Q & A

Q. Methodological considerations :

  • The electron-withdrawing trifluoromethyl (–CF₃) and chloro (–Cl) groups on the phenyl ring enhance the compound’s stability against photodegradation and alter its solubility in polar solvents.
  • The carboxylic acid and hydroxyl groups enable hydrogen bonding, influencing crystallinity and aggregation behavior in solution.
  • UV-Vis spectroscopy (400–600 nm range) is critical for characterizing the azo chromophore’s absorption maxima, which depends on substituent electronic effects .

Basic: What synthetic routes are commonly employed for introducing the azo group in this compound?

Answer :
The azo linkage is typically synthesized via diazotization and coupling :

Diazotization : A primary aromatic amine (e.g., 2-chloro-5-trifluoromethylaniline) reacts with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.

Coupling : The diazonium salt reacts with the naphthalene derivative (e.g., 3-hydroxy-2-naphthalenecarboxylic acid) under alkaline or weakly acidic conditions.

Q. Key validation methods :

  • ¹H/¹³C NMR to confirm regioselectivity of the azo bond position.
  • HPLC-MS to detect byproducts (e.g., sulfonated derivatives from incomplete coupling) .

Advanced: How can computational modeling predict the tautomeric behavior of the hydroxy-azo group in solution?

Answer :
The hydroxy-azo group can exhibit keto-enol tautomerism, influencing reactivity and spectral properties:

  • Density Functional Theory (DFT) : Calculate energy differences between tautomers (e.g., enol vs. keto forms) and predict dominant species under specific pH/solvent conditions.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess hydrogen-bonding networks.
  • Validation : Compare computed UV-Vis spectra with experimental data to refine models .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Answer :
Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from:

  • Polymorphism : Use powder X-ray diffraction (PXRD) to identify crystalline phases.
  • Aggregation : Employ dynamic light scattering (DLS) to detect micelle-like structures in aqueous solutions.
  • Ionization effects : Perform potentiometric titration to measure pKa values of the carboxylic acid and hydroxyl groups, which dictate pH-dependent solubility .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity?

Q. Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₁ClF₃N₂O₃).
  • FT-IR : Identify functional groups (e.g., –COOH at ~1700 cm⁻¹, –N=N– at ~1450 cm⁻¹).
  • Elemental Analysis : Validate %C, %H, %N to detect residual solvents or inorganic salts.
  • HPLC-DAD : Quantify impurities using a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

Advanced: How does the trifluoromethyl group impact the compound’s electronic structure and reactivity?

Q. Answer :

  • Electron-withdrawing effect : The –CF₃ group decreases electron density on the phenyl ring, stabilizing the azo group against reductive cleavage.
  • Steric effects : The bulky –CF₃ group may hinder π-π stacking in the solid state, reducing crystallinity.
  • Experimental validation :
    • Cyclic Voltammetry : Measure reduction potentials to assess susceptibility to electrochemical reduction.
    • X-ray Photoelectron Spectroscopy (XPS) : Analyze binding energies of N atoms in the azo group .

Basic: What are the primary degradation pathways of this compound under ambient conditions?

Q. Answer :

  • Photodegradation : UV exposure cleaves the azo bond, forming aromatic amines (monitored via HPLC-UV ).
  • Hydrolysis : The carboxylic acid group may esterify in alcoholic solvents (detected via GC-MS ).
  • Oxidation : The hydroxyl group can oxidize to a quinone under acidic conditions (confirmed by FT-IR loss of –OH stretch) .

Advanced: How can substituent variation (e.g., –Cl vs. –CF₃) guide structure-activity relationships (SAR) in dye-sensitized solar cells?

Q. Answer :

  • Electron-withdrawing substituents (–CF₃, –Cl) lower the LUMO energy, improving electron injection into TiO₂ in DSSCs.
  • Experimental design :
    • Synthesize analogs with –NO₂, –CN, or –SO₃H substituents.
    • Use UV-Vis-NIR and electrochemical impedance spectroscopy (EIS) to correlate substituent effects with photovoltaic efficiency .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Q. Answer :

  • Azo compound hazards : Potential mutagenicity requires use of gloveboxes or fume hoods .
  • Waste disposal : Treat with Fenton’s reagent (H₂O₂/Fe²⁺) to degrade azo bonds before disposal.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

Advanced: How can advanced chromatographic techniques separate stereoisomers or regioisomers of this compound?

Q. Answer :

  • Chiral HPLC : Use a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with hexane/isopropanol for enantiomer separation.
  • Hydrophilic Interaction Liquid Chromatography (HILIC) : Resolve regioisomers (e.g., ortho vs. para substitution) via polar interactions.
  • Validation : Combine with NMR NOESY to confirm spatial arrangements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-
Reactant of Route 2
Reactant of Route 2
2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-

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